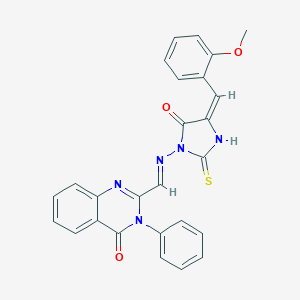
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. The compound has been found to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. The compound has also been found to have a bactericidal effect against various strains of bacteria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- have been studied in various in vitro and in vivo models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory mediators and inhibit the growth of bacteria. The compound has been found to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in lab experiments include its low toxicity, high purity, and ease of synthesis. The compound has been found to exhibit potent biological activities at low concentrations, making it a cost-effective option for research. However, the limitations of the compound include its low solubility in water and its limited stability under certain conditions. These factors need to be taken into consideration when designing experiments involving the compound.
Zukünftige Richtungen
There are several future directions for the research on 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. The compound's potential as a ligand for the development of metal-based catalysts also needs to be explored further. Additionally, the compound's mechanism of action and its effects on various biological systems need to be studied in more detail to fully understand its potential applications.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and imidazolidine ring formation, to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based catalysts.
Eigenschaften
CAS-Nummer |
169471-15-2 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Molekularformel |
C26H19N5O3S |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-[(E)-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-22-14-8-5-9-17(22)15-21-25(33)31(26(35)29-21)27-16-23-28-20-13-7-6-12-19(20)24(32)30(23)18-10-3-2-4-11-18/h2-16H,1H3,(H,29,35)/b21-15+,27-16+ |
InChI-Schlüssel |
UQPSCYVZEZPVSK-FLFUNREMSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Synonyme |
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



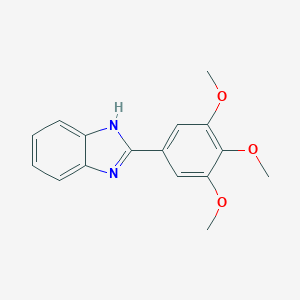
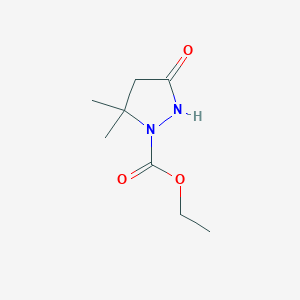
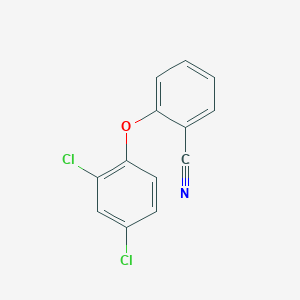

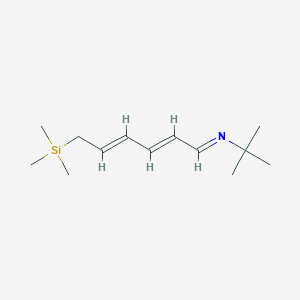

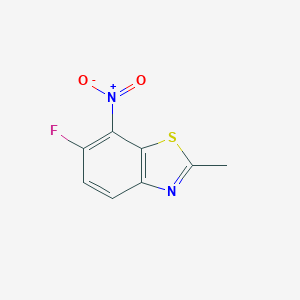
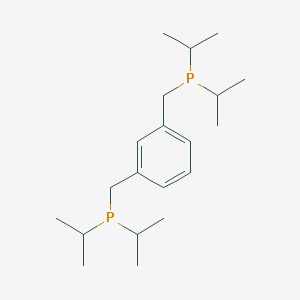
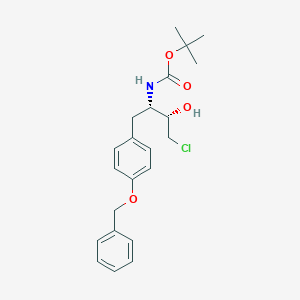
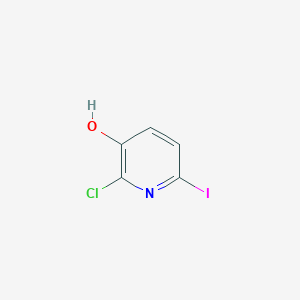
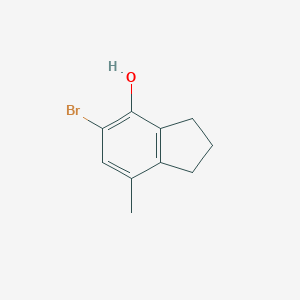
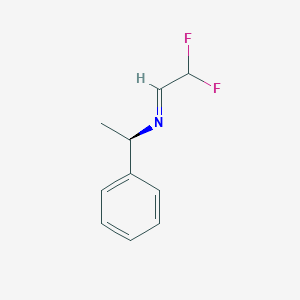
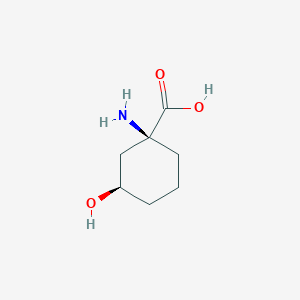
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)